molecular formula C16H12F3NO3 B6404771 3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261977-03-0

3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6404771
CAS RN: 1261977-03-0
M. Wt: 323.27 g/mol
InChI Key: CJLOSDGLNNWDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid (3-AP-5-TFMBA) is an organic compound that has been studied for its potential applications in scientific research. It is a white, crystalline solid that has a melting point of 108-110°C. 3-AP-5-TFMBA has been studied for its potential applications in drug development and biomedical research due to its ability to form strong hydrogen bonds with other molecules. Furthermore, 3-AP-5-TFMBA has been studied for its ability to act as a catalyst in various chemical reactions.

Scientific Research Applications

3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid, 95% has been studied for its potential applications in drug development and biomedical research. It has been used as a ligand in the synthesis of small molecule drugs and has also been used to study the binding properties of proteins. Furthermore, 3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid, 95% has been used as a catalyst in various chemical reactions, such as the synthesis of small molecules and the synthesis of polymers.

Mechanism of Action

3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid, 95% is able to form strong hydrogen bonds with other molecules due to its trifluoromethyl group. This allows it to bind to proteins and other molecules, which can then be used to study the binding properties of proteins or to facilitate the synthesis of small molecules. Furthermore, 3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid, 95% can act as a catalyst in various chemical reactions, allowing for the synthesis of small molecules and polymers.
Biochemical and Physiological Effects
3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid, 95% has been studied for its potential applications in drug development and biomedical research. It has been used as a ligand in the synthesis of small molecule drugs and has also been used to study the binding properties of proteins. Furthermore, 3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid, 95% has been used as a catalyst in various chemical reactions, such as the synthesis of small molecules and the synthesis of polymers. However, there is currently no evidence that 3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid, 95% has any direct biochemical or physiological effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages when used in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is easy to synthesize. Furthermore, it is a white, crystalline solid that is stable at room temperature. However, 3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid, 95% is slightly toxic and should be handled with care.

Future Directions

The potential applications of 3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid, 95% are still being explored. Future research could focus on the use of 3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid, 95% as a catalyst in organic synthesis, as well as its use in drug development and biomedical research. Additionally, further research could focus on the biochemical and physiological effects of 3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid, 95%, as well as its potential toxicity. Finally, further research could focus on the development of new methods for the synthesis of 3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid, 95%.

Synthesis Methods

3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid, 95% is typically synthesized through a process known as nucleophilic aromatic substitution. This involves the reaction of 3-aminophenol with 5-trifluoromethylbenzoic acid in the presence of an acid catalyst. The reaction is carried out in a solvent such as acetonitrile, and the resulting product is a white crystalline solid. The reaction is typically carried out at a temperature of around 80°C.

properties

IUPAC Name

3-(3-acetamidophenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO3/c1-9(21)20-14-4-2-3-10(8-14)11-5-12(15(22)23)7-13(6-11)16(17,18)19/h2-8H,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLOSDGLNNWDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690634
Record name 3'-Acetamido-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261977-03-0
Record name 3'-Acetamido-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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